molecular formula C15H18BrN3 B12268479 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Cat. No.: B12268479
M. Wt: 320.23 g/mol
InChI Key: UTGUOCGAIKZPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a nitrogen-containing heterocycle featuring a pyrazole core substituted with a methyl group and a functionalized azetidine moiety.

Key structural features:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, often used in drug design for its metabolic stability and hydrogen-bonding capacity.
  • Azetidine moiety: A four-membered saturated nitrogen ring, contributing conformational rigidity and enhancing binding affinity in medicinal chemistry.

Properties

Molecular Formula

C15H18BrN3

Molecular Weight

320.23 g/mol

IUPAC Name

1-[[1-[(4-bromophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole

InChI

InChI=1S/C15H18BrN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-2-4-15(16)5-3-13/h2-7,14H,8-11H2,1H3

InChI Key

UTGUOCGAIKZPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting a suitable amine with an epoxide under basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the azetidine intermediate.

    Formation of Pyrazole Ring: The final step involves the cyclization of the intermediate with a hydrazine derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding interactions with protein targets, while the azetidine and pyrazole rings contribute to its overall stability and bioactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Analogs

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate ()
  • Structural Similarities : Shares the azetidine core but replaces pyrazole with a 1,3-selenazole ring.
  • Synthesis : Synthesized via [3+2] cycloaddition, contrasting with click chemistry used for pyrazole-azetidine hybrids .
  • Spectroscopy : Characterized by multinuclear NMR (¹H, ¹³C, ¹⁵N, ⁷⁷Se) and HRMS, with ⁷⁷Se NMR showing a distinct singlet at 581.4 ppm .
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole ()
  • Structural Similarities : Contains azetidine and bromopyrazole but lacks the 4-bromobenzyl substituent.
  • Availability : Commercially available (CAS RN: 1201657-79-5), highlighting its relevance as a synthetic intermediate .

Bromophenyl-Substituted Pyrazole Derivatives

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole ()
  • Structural Similarities : Integrates bromophenyl and pyrazole moieties but incorporates thiazole and triazole rings.
  • Crystallography : Crystal structure resolved using SHELX software, revealing planar aromatic systems and dihedral angles critical for intermolecular interactions .
  • Bioactivity : Related compounds exhibit antimicrobial and anti-inflammatory activities, though specific MIC values for this analog are unspecified .
3,5-Bis(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrazole ()
  • Structural Similarities : Features dual bromophenyl groups and a methylpyrazole core.

Pyrazole-Triazole Hybrids

1-(1-(4-Bromobenzyl)-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole ()
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 87% purity after extraction with methylene chloride .
  • Structural Comparison : Shares the 4-bromobenzyl group but replaces azetidine with a triazole ring, altering electronic properties.

Data Tables

Table 2: Spectroscopic Data for Azetidine-Containing Compounds

Compound Name ¹H NMR (ppm) ¹³C NMR (ppm) ⁷⁷Se NMR (ppm) HRMS (m/z) Reference
Methyl 2-amino-4-[1-(tert-Boc)azetidin-3-yl]-1,3-selenazole-5-carboxylate Not Reported 21.8 (azetidine C-3), 173.6 (C-2) 581.4 Confirmed via HRMS
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole Not Reported Not Reported N/A Not Available

Biological Activity

Introduction

1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole (CAS Number: 2548990-67-4) is a compound that has garnered attention for its potential biological activities. Its complex structure, which includes a bromophenyl group and an azetidine ring, suggests interactions with various biological targets. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₅H₁₈BrN₃
Molecular Weight320.23 g/mol
CAS Number2548990-67-4

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives. The compound has shown potential against various bacterial strains:

  • Mechanism : The exact mechanism of action is not fully elucidated; however, it is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
  • Case Study : In vitro tests demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit anticancer activity through various mechanisms:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., breast cancer, prostate cancer) revealed that the compound inhibits cell proliferation. It was tested against a panel of 60 different cancer cell lines, showing promising results in inhibiting tumor growth .
  • Mechanism : The proposed mechanisms include apoptosis induction and cell cycle arrest, likely through modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • In vitro Studies : Compounds similar to 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole have been shown to inhibit the production of pro-inflammatory cytokines in response to stimuli such as platelet activating factor (PAF) .
  • Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases.

The biological activity of 1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole may involve several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It may influence pathways related to inflammation and apoptosis, contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
1-(4-Bromophenyl)-pyrazoleAntimicrobial
4-Methyl-pyrazoleAnticancer
5-(4-Bromophenyl)-1H-pyrazoleAnti-inflammatory

This table highlights how similar compounds exhibit overlapping biological activities, reinforcing the importance of structural features in determining pharmacological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.